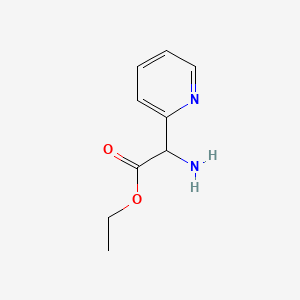

Ethyl 2-amino-2-(pyridin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)8(10)7-5-3-4-6-11-7/h3-6,8H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEPNWOYOBQMBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404367 | |

| Record name | Ethyl 2-amino-2-(pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55243-15-7 | |

| Record name | Ethyl 2-amino-2-(pyridin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl 2-amino-2-(pyridin-2-yl)acetate" molecular structure

Technical Monograph: Ethyl 2-amino-2-(pyridin-2-yl)acetate A Versatile Pharmacophore and Chelate Scaffold in Medicinal Chemistry

Executive Summary & Structural Architecture

This compound (also known as 2-pyridylglycine ethyl ester) represents a "privileged structure" in modern drug discovery. It serves as a critical bioisostere for phenylglycine, offering distinct physiochemical advantages including enhanced water solubility and the ability to participate in hydrogen bond networks via the pyridine nitrogen.

Structurally, the molecule is an

Structural Connectivity Diagram

The following diagram visualizes the core functional zones of the molecule, highlighting its dual-nitrogen character and ester functionality.

Figure 1: Functional decomposition of this compound showing the connectivity of the pyridine pharmacophore to the amino-ester backbone.[1][2]

Physiochemical Profile

Understanding the physiochemical properties is vital for optimizing pharmacokinetics (ADME). The pyridine nitrogen introduces a basic center (

Table 1: Key Chemical Properties

| Property | Value (Approx/Calc) | Significance |

| Molecular Formula | Core composition.[1][3] | |

| Molecular Weight | 180.21 g/mol | Fragment-based drug design compliant. |

| LogP (Octanol/Water) | ~0.7 - 1.1 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 1 (Amine) | Interaction with receptor pockets. |

| H-Bond Acceptors | 3 (Pyridine N, Ester O, Amine N) | High potential for dipole interactions. |

| Rotatable Bonds | 4 | Conformational flexibility for induced fit. |

| Chirality | 1 Stereocenter | Exists as (R) and (S) enantiomers; (S) is often bioactive. |

Synthetic Methodology: The Strecker Protocol

The most robust route to this scaffold is the Strecker Synthesis , utilizing pyridine-2-carboxaldehyde. This method allows for scalability and, if chiral auxiliaries are used, enantioselectivity.

Mechanism of Action

-

Imine Formation: Condensation of the aldehyde with an amine/ammonia.[4]

-

Nucleophilic Attack: Cyanide adds to the imine to form the

-aminonitrile.[4][5][6] -

Pinner Reaction/Hydrolysis: Acid-catalyzed alcoholysis converts the nitrile directly to the ester.

Synthesis Workflow Diagram

Figure 2: Step-wise synthetic pathway transforming pyridine-2-carboxaldehyde into the target amino ester via the Strecker reaction.

Detailed Experimental Protocol

Objective: Synthesis of racemic this compound dihydrochloride. Safety Warning: This protocol involves Sodium Cyanide (NaCN). It must be performed in a well-ventilated fume hood by trained personnel. Keep a cyanide antidote kit available.

Step 1: Formation of the Aminonitrile

-

Charge: In a round-bottom flask, dissolve Pyridine-2-carboxaldehyde (10.7 g, 100 mmol) in methanol (50 mL).

-

Add Amine Source: Add Ammonium Chloride (6.4 g, 120 mmol) and stir at room temperature for 20 minutes.

-

Cyanation: Cool the solution to 0°C. Carefully add Sodium Cyanide (5.9 g, 120 mmol) in portions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

-

Workup: Quench with water. Extract with ethyl acetate (3x). Wash organics with brine, dry over

, and concentrate in vacuo to yield the crude

Step 2: Acid Ethanolysis (Pinner-like Transformation)

-

Solvation: Dissolve the crude aminonitrile in anhydrous Ethanol (100 mL).

-

Acidification: Cool to 0°C. Bubble dry HCl gas into the solution until saturation (or add acetyl chloride dropwise to generate HCl in situ).

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4-6 hours. The nitrile hydrolyzes to the imidate and then to the ester.

-

Isolation: Cool to room temperature. The product often precipitates as the dihydrochloride salt.

-

Purification: Filter the white solid. Recrystallize from Ethanol/Ether if necessary.

Validation Criteria:

-

1H NMR (

): Look for the diagnostic triplet/quartet of the ethyl group and the singlet of the -

Mass Spec:

.

Applications in Drug Discovery

Phenylglycine Bioisostere

In protease inhibitors (e.g., Thrombin, Factor Xa), the phenyl ring of phenylglycine often occupies a hydrophobic pocket (S1 or S2). Replacing it with a pyridine ring:

-

Improves Solubility: The pyridine nitrogen can be protonated or solvated.

-

Reduces Metabolism: Pyridine rings are generally more resistant to oxidative metabolism (CYP450) than electron-rich phenyl rings.

Metal Chelation & Metallo-Enzyme Inhibition

The 2-pyridyl-amino motif forms a stable 5-membered chelate ring with metals.

-

Pathway:

-

Utility: This motif is used in designing inhibitors for metalloproteases (MMPs) where the nitrogen atoms coordinate the active site Zinc (

).

Precursor to Imidazo[1,5-a]pyridines

Cyclization of this ester with aldehydes or carboxylic acids yields imidazo[1,5-a]pyridines, a scaffold found in aromatase inhibitors and anti-tumor agents.

References

-

PubChem. this compound | C9H12N2O2.[7] National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Strecker Synthesis. (Mechanism and general protocols). Available at: [Link]

-

Dyenamic. Synthesis of Pyridylglycines. (General methodology for heterocyclic amino acids). Available at: [Link] (Note: Generalized reference for Strecker on pyridines).

Sources

- 1. Ethyl 2-Amino-2-(2-pyridinyl)acetate Dihydrochloride - Lead Sciences [lead-sciences.com]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. 2-Ethyl-pyrrolidine - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. Ethyl 2-pyridylacetate | C9H11NO2 | CID 75960 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Ethyl 2-amino-2-(pyridin-2-yl)acetate

Executive Summary

Ethyl 2-amino-2-(pyridin-2-yl)acetate (also known as ethyl 2-pyridylglycinate) is a critical non-proteinogenic amino acid scaffold used in the development of peptidomimetics, chiral ligands for asymmetric catalysis, and inhibitors for metalloproteases.

Synthesizing this molecule presents unique challenges compared to standard phenylglycine derivatives. The electron-deficient pyridine ring alters the reactivity of the

This guide details two primary routes:

-

The Modified Strecker-Pinner Protocol: A robust, scalable route for racemic synthesis, prioritizing safety by substituting HCN with TMSCN.

-

Asymmetric Hydrogenation: A precision route for high-enantiomeric excess (ee) synthesis utilizing Iridium-catalyzed hydrogenation of

-imino esters.

Part 1: Retrosynthetic Analysis

To design a self-validating protocol, we must visualize the disconnection of the target molecule. The two most logical disconnections involve the C-C bond formation (Strecker) or the C-N bond formation/reduction (Hydrogenation).

Figure 1: Retrosynthetic tree showing the two primary pathways: Nitrile hydrolysis (left) and Imine reduction (right).

Part 2: Route 1 - Modified Strecker-Pinner Synthesis (Racemic)

This is the "workhorse" method. We utilize Trimethylsilyl cyanide (TMSCN) instead of NaCN/KCN to avoid generating toxic HCN gas and to improve solubility in organic solvents. The subsequent conversion to the ester uses the Pinner reaction conditions to bypass the isolation of the zwitterionic amino acid, which is difficult to purify from salts.

Reaction Scheme

-

Imine Formation: Pyridine-2-carboxaldehyde +

-

Addition: Imine + TMSCN

-

Pinner Alcoholysis:

-Aminonitrile + HCl/EtOH

Detailed Protocol

Reagents:

-

Pyridine-2-carboxaldehyde (1.0 eq)

-

Ammonia (7M in Methanol) (2.0 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.1 eq)

-

Ethanol (Absolute)

-

Thionyl Chloride (

) or dry HCl gas

Step-by-Step Methodology:

-

Imine Formation (In Situ):

-

Strecker Addition:

-

Add TMSCN (11 mmol) dropwise via syringe pump over 20 minutes to the stirring imine solution at 0°C.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

-

Validation: Monitor via TLC (Solvent: 50% EtOAc/Hexane). The aldehyde spot (

) should disappear, replaced by a lower -

Workup: Concentrate in vacuo to yield the crude aminonitrile as an oil. Do not purify extensively; aminonitriles are unstable.

-

-

Pinner Alcoholysis (Critical Step):

-

Dissolve the crude aminonitrile in absolute ethanol (30 mL).

-

Cool to -10°C (Ice/Salt bath).

-

Acid Generation: Slowly add Thionyl Chloride (

, 3.0 eq) dropwise. Caution: Exothermic. Evolution of -

Reflux the mixture for 4–6 hours.

-

Mechanism: The nitrile converts to the imidate hydrochloride, which is then hydrolyzed by trace water (or added water in the final step) to the ester.

-

-

Isolation:

-

Concentrate the reaction mixture to dryness.

-

Triturate the residue with diethyl ether to remove non-polar byproducts.

-

Product Form: The product will be the dihydrochloride salt (this compound

2HCl). -

Note: Store as the salt. The free base is unstable.

-

Mechanistic Pathway (Strecker-Pinner)

Figure 2: The chemical flow from aldehyde to ester via the Pinner salt intermediate.[3]

Part 3: Route 2 - Asymmetric Hydrogenation (Enantioselective)[4]

For drug development requiring chiral purity, the Strecker synthesis requires tedious resolution. Direct asymmetric hydrogenation of the

Core Concept: Iridium-catalyzed hydrogenation of Ethyl 2-(hydroxyimino)-2-(pyridin-2-yl)acetate or its corresponding tosyl-imine.

Protocol Specifications

-

Substrate: Ethyl 2-oxo-2-(pyridin-2-yl)acetate (commercially available).

-

Catalyst System:

with a chiral ligand (e.g., (S,S)-f-Binaphane or TangPhos ). -

Additive: Iodine (

) is often required as an additive to promote the catalytic cycle in Iridium systems.

Methodology:

-

Imine Preparation: React the keto-ester with

or -

Hydrogenation:

-

In a glovebox, mix

(1 mol%) and Chiral Ligand (1.1 mol%) in degassed Toluene. Stir 30 min. -

Add substrate (1.0 eq) and Iodine (5 mol%).

-

Transfer to an autoclave. Pressurize with

(50 bar). -

Stir at RT for 12–24 hours.

-

-

Purification: Concentrate and pass through a short silica plug.

Data Comparison: Racemic vs. Asymmetric

| Feature | Strecker-Pinner (Route 1) | Asymmetric Hydrogenation (Route 2) |

| Yield | 60–75% | 85–95% |

| Enantioselectivity | Racemic (0% ee) | High (>90% ee) |

| Cost | Low (Cheap reagents) | High (Precious metal catalyst) |

| Scalability | High (Kg scale easy) | Moderate (High pressure required) |

| Safety | Moderate (Cyanide handling) | High (Standard |

Part 4: Critical Handling & Stability Data

This specific molecule possesses a "self-destruct" mechanism. The pyridine nitrogen is basic, and the amine is nucleophilic.[3]

-

Dimerization: In the free base form, the amine of one molecule attacks the ester of another, forming a Diketopiperazine (DKP) derivative.

-

Prevention:Always isolate and store as the Dihydrochloride (

) salt .

-

-

Racemization: The

-proton is highly acidic due to the electron-withdrawing pyridine ring and the ester group.-

Prevention: Avoid strong bases (NaH, LDA) during downstream coupling. Use mild bases like DIPEA or NMM only when the electrophile is present.

-

Analytical Validation (Expected Data for HCl Salt):

-

1H NMR (DMSO-d6):

9.2 (br s, 3H, -

Mass Spec:

calc. for

References

-

Strecker Synthesis Overview

-

Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947–6983. Link

-

- Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim.

-

Asymmetric Hydrogenation of Pyridyl Esters

-

Cherku, S. R., et al. (2008). Enantioselective Hydrogenation of Heteroaromatic Cyclic Imines. Organic Letters, 10(11), 2215-2218. Link

-

- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.

-

TMSCN Reagent Safety & Utility

Sources

"Ethyl 2-amino-2-(pyridin-2-yl)acetate" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-amino-2-(pyridin-2-yl)acetate

Authored by: A Senior Application Scientist

Foreword: Characterizing Novel Pyridine-Containing Amino Acid Esters

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs: a pyridine ring, an amino group, and an ethyl ester. These features suggest potential applications as a scaffold in the synthesis of novel therapeutic agents. However, the successful progression of any new chemical entity from discovery to application hinges on a thorough understanding of its physicochemical properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound.

The protocols and methodologies detailed herein are designed to be self-validating, providing not just data, but a deeper understanding of the molecule's behavior in various environments. By explaining the causality behind each experimental choice, this guide aims to empower researchers to anticipate challenges and make informed decisions throughout the development lifecycle.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For a compound like this compound, which possesses both ionizable (amino and pyridine groups) and lipophilic (ethyl ester) moieties, a comprehensive solubility profile across a range of pH values and solvent systems is essential.

Theoretical Considerations: The Interplay of Ionization and Solvation

The solubility of this compound is governed by the equilibrium between its solid state and its solvated form. The presence of the basic pyridine nitrogen and the primary amine allows for protonation in acidic conditions, leading to the formation of more soluble salt forms. Conversely, the ethyl ester group contributes to its lipophilicity and solubility in organic solvents. The interplay of these functional groups dictates the compound's behavior in different solvent systems.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable technique that allows for the accurate measurement of a compound's solubility in a given solvent at a specific temperature.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, acetonitrile, DMSO). The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.22 µm filter to remove any remaining solid.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, LC-MS).

-

Analyze the diluted sample to determine the concentration of the dissolved compound.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or µg/mL.

-

Data Presentation: Solubility Profile of this compound

The following table provides a template for summarizing the solubility data obtained from the shake-flask method.

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | ~7.0 | 25 | [Insert Data] |

| 0.1 M HCl | 1.0 | 25 | [Insert Data] |

| Phosphate Buffer | 4.5 | 25 | [Insert Data] |

| Phosphate Buffer | 6.8 | 25 | [Insert Data] |

| Phosphate Buffer | 7.4 | 25 | [Insert Data] |

| Ethanol | N/A | 25 | [Insert Data] |

| Methanol | N/A | 25 | [Insert Data] |

| Acetonitrile | N/A | 25 | [Insert Data] |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | [Insert Data] |

Workflow Visualization: Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Part 2: Stability Profiling and Degradation Pathway Analysis

Understanding the chemical stability of this compound is paramount for defining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are employed to accelerate the degradation process and identify likely degradation pathways.

Potential Degradation Pathways

Given its chemical structure, this compound is susceptible to several degradation pathways:

-

Hydrolysis: The ethyl ester linkage is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.

-

Oxidation: The amino group and the pyridine ring may be susceptible to oxidative degradation in the presence of oxidizing agents.

-

Photodegradation: Pyridine derivatives are known to undergo photochemical reactions upon exposure to light.[1]

-

Thermal Degradation: Elevated temperatures can induce decomposition of the molecule.[1]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions that are more severe than those it would typically encounter during storage and handling.

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[1]

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).[1]

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).[1]

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.[1]

-

Photostability: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be protected from light.

-

-

Time Points and Sampling:

-

At predefined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

-

Analytical Monitoring:

-

Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify the mass of potential degradation products.

-

Data Presentation: Summary of Forced Degradation Studies

The following table provides a template for summarizing the results of the forced degradation studies.

| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation of Parent Compound | Number of Degradants | Remarks (e.g., Major Degradant m/z) |

| 0.1 M HCl | 24 | 60 | [Insert Data] | [Insert Data] | [Insert Data] |

| 0.1 M NaOH | 24 | 60 | [Insert Data] | [Insert Data] | [Insert Data] |

| 3% H₂O₂ | 24 | 25 | [Insert Data] | [Insert Data] | [Insert Data] |

| Heat (Solid) | 48 | 80 | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolysis (Solution) | - | 25 | [Insert Data] | [Insert Data] | [Insert Data] |

Workflow Visualization: Stability Testing

Caption: Workflow for conducting forced degradation studies on this compound.

Part 3: Analytical Methodologies

The reliability of solubility and stability data is contingent upon the use of robust and validated analytical methods. For a UV-active compound like this compound, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the primary analytical technique.

HPLC Method Development

A stability-indicating HPLC method must be developed and validated to accurately quantify the parent compound and separate it from any potential degradation products. Key considerations for method development include:

-

Column Chemistry: A reversed-phase C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.

-

Detection Wavelength: The UV detection wavelength should be selected at the absorbance maximum of this compound to ensure optimal sensitivity.

-

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Characterization of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the structural elucidation of degradation products. By providing mass information, LC-MS aids in the identification of hydrolytic, oxidative, and other degradation products, which is crucial for understanding the degradation pathways.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for the systematic evaluation of the solubility and stability of this compound. By adhering to the detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate the high-quality data necessary to support the advancement of this and other novel chemical entities. The methodologies described herein are designed to be adaptable and can serve as a foundational template for the characterization of a wide range of new drug candidates.

References

- Al-Ajely, M. S. (2013). Synthesis and Antiplatelet of 2-(ethyl amino acid esters), Amino pyridyl 1,3-oxzine. Journal of Advances in Chemistry, 2(2), 91-96.

- Google Patents. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

- Manee, D., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. RSC Advances, 7(12), 7189-7203.

-

Biology LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation. [Link]

-

European Medicines Agency. (2017). Quality of medicines questions and answers: Part 2. [Link]

-

MDPI. Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine, L-Methionine or L-Penicillamine and Pyridine-2,6-dicarboxylic Acid. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. [Link]

-

GBA Group Pharma. Amino Acid Analysis. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Incorporation of Ethyl 2-amino-2-(pyridin-2-yl)acetate into Synthetic Peptides

Abstract

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide-based drug discovery, offering pathways to enhanced potency, stability, and novel functionalities.[1] Ethyl 2-amino-2-(pyridin-2-yl)acetate is a valuable ncAA precursor, introducing a metal-coordinating and conformationally influential pyridyl moiety into a peptide backbone. However, its direct use in standard solid-phase peptide synthesis (SPPS) protocols is precluded by its chemical structure: an unprotected N-terminus and a C-terminal ethyl ester. This guide provides a comprehensive, field-proven methodology for the necessary chemical modifications of this precursor and its subsequent, efficient incorporation into target peptides using Fmoc-based SPPS.

Introduction: The Strategic Value of Pyridyl-Containing Peptides

The pyridine ring is a privileged scaffold in medicinal chemistry. When incorporated into a peptide chain via a pyridyl-alanine or -glycine analog, it can act as a hydrogen bond acceptor, a metal chelator, or a rigidifying element that constrains peptide conformation. This conformational restriction can be particularly beneficial, as it may pre-organize the peptide into its bioactive conformation, leading to higher receptor affinity and specificity.[2] The protocol detailed herein addresses the critical, yet often overlooked, preparatory steps required to convert the commercially available ethyl ester into a synthesis-ready building block, followed by its optimized incorporation into a growing peptide chain.

Physicochemical Properties of the Precursor

A clear understanding of the starting material is fundamental.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 5452-93-7 |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| Structure |  |

| Key Features | - Unprotected primary amine (N-terminus) - Ethyl ester protected carboxyl group (C-terminus) - Pyridin-2-yl side chain |

Critical Preparatory Phase: From Precursor to SPPS-Ready Building Block

Direct use of the title compound in Fmoc-SPPS will fail. The primary amine will react uncontrollably, and the ethyl ester is not an activated species for coupling. Therefore, two sequential chemical modifications are mandatory: N-terminal protection followed by C-terminal deprotection.

Caption: Preparatory workflow to generate the SPPS-ready amino acid.

Protocol 1: Nα-Fmoc Protection

Causality: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard, base-labile protecting group for the α-amine in modern SPPS.[3] Its installation is the first crucial step. We utilize (9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as it is stable and minimizes side reactions compared to Fmoc-Cl.[4] A biphasic system with a mild base like sodium bicarbonate provides effective reaction conditions.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq.) to the solution and stir until dissolved. The base neutralizes the HCl byproduct of the reaction.[4]

-

Fmoc-OSu Addition: Add Fmoc-OSu (1.05 eq.) to the reaction mixture.

-

Reaction: Stir vigorously at room temperature for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Work-up:

-

Dilute the reaction mixture with water.

-

Perform a liquid-liquid extraction with diethyl ether or ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to a pH of ~2 using 1 M HCl. This protonates the carboxylic acid (if any hydrolysis occurred) and the pyridine nitrogen, ensuring the product remains in the aqueous phase during the initial wash.

-

Extract the acidified aqueous layer with ethyl acetate (3x volumes). The desired product, N-Fmoc-2-amino-2-(pyridin-2-yl)acetate ethyl ester, will move into the organic phase.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected intermediate.

-

Protocol 2: Selective C-Terminal Saponification

Causality: Standard ester hydrolysis with strong bases (like NaOH or LiOH alone) would prematurely cleave the base-labile Fmoc group.[5] A specialized method is required for selective deprotection. We recommend a recently developed protocol using calcium(II) iodide (CaI₂) as an additive. The Ca²⁺ ions are proposed to coordinate with the Fmoc group, shielding it from nucleophilic attack by the hydroxide, thus allowing for selective hydrolysis of the ethyl ester.[5][6] This method is both efficient and avoids the use of highly toxic reagents like organotins.[5]

Methodology:

-

Reagent Preparation: Prepare a stock solution of 1 M Lithium Hydroxide (LiOH·H₂O) in deionized water.

-

Dissolution: Dissolve the N-Fmoc-2-amino-2-(pyridin-2-yl)acetate ethyl ester intermediate (1.0 eq.) in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH).

-

Additive: Add anhydrous Calcium Iodide (CaI₂, 2.0 eq.) to the solution and stir until fully dissolved.

-

Hydrolysis: Add the 1 M LiOH solution (2.0 eq.) dropwise to the reaction mixture.

-

Reaction: Stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or HPLC.

-

Work-up:

-

Quench the reaction by adding 1 M HCl until the pH is ~2.

-

Remove the organic solvents under reduced pressure.

-

Extract the resulting aqueous solution with ethyl acetate (3x volumes).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting solid, Fmoc-2-amino-2-(pyridin-2-yl)acetic acid , is the final, SPPS-ready building block. Verify its purity and identity by LC-MS and NMR.

-

Solid-Phase Peptide Synthesis (SPPS) Protocol

With the correctly prepared building block, incorporation follows the standard Fmoc-SPPS workflow. The key considerations are the potential steric hindrance of the pyridyl group and the basicity of the pyridine nitrogen.

Side Chain Protection: The pyridine side chain is generally stable to both the basic conditions of Fmoc deprotection (piperidine) and the acidic conditions of final cleavage (TFA).[3] Therefore, side-chain protection is typically not required.

Caption: SPPS cycle for the incorporation of the pyridyl amino acid.

Protocol 3: Automated/Manual SPPS Coupling Cycle

Causality: The α-carbon of 2-amino-2-(pyridin-2-yl)acetic acid is sterically more demanding than that of standard amino acids. Therefore, a highly efficient coupling reagent is required to ensure complete acylation and prevent deletion sequences. Urionium/aminium salt-based reagents like HATU are excellent choices as they create highly reactive OAt-esters in situ, which are effective for coupling sterically hindered amino acids.[7]

Recommended Coupling Reagents:

| Reagent | Class | Key Advantages |

| HATU | Aminium Salt | High reactivity, excellent for hindered couplings, low racemization.[8] |

| HCTU | Aminium Salt | More cost-effective than HATU with similar reactivity in many cases. |

| COMU | Aminium Salt | High solubility, safer (non-explosive byproduct), excellent for microwave SPPS.[9] |

| DIC/Oxyma | Carbodiimide | Cost-effective, generates non-explosive byproducts, good general-purpose choice. |

Methodology (Using HATU):

-

Resin Preparation: Start with the resin-bound peptide chain after the previous amino acid's Fmoc group has been removed, exposing the free N-terminal amine. Swell the resin in Dichloromethane (DCM) and then wash thoroughly with Dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. This removes the Fmoc group from the N-terminus of the growing peptide chain.[10]

-

Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine, followed by DCM washes (3 times).

-

Activation Solution: In a separate vessel, pre-activate the Fmoc-2-amino-2-(pyridin-2-yl)acetic acid (4.0 eq. relative to resin substitution) with HATU (3.9 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (8.0 eq.) in DMF. Allow to stand for 2-5 minutes.

-

Scientist's Note: The excess base is crucial to neutralize both the carboxylic acid and the basic pyridine nitrogen, ensuring efficient activation.

-

-

Coupling: Add the activation solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).

-

Monitoring: Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

Causality: The final step involves cleaving the completed peptide from the solid support and simultaneously removing any acid-labile side-chain protecting groups from other amino acids in the sequence. A standard TFA-based cocktail is effective and compatible with the pyridine ring.

Protocol 4: Cleavage from Resin

-

Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail: Prepare a fresh cleavage cocktail. A highly effective and broadly compatible mixture is Reagent K or a simpler TFA/TIS/H₂O cocktail.

-

Standard Cocktail (Recommended): 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. TIS acts as a scavenger for cationic species generated during deprotection.

-

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Stopper the vessel and allow it to react for 2-3 hours at room temperature with occasional swirling.

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate into a chilled centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Add the TFA solution dropwise into a large volume (approx. 10x the TFA volume) of ice-cold diethyl ether. The crude peptide will precipitate as a white solid.

-

-

Isolation and Purification:

-

Centrifuge the ether suspension to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by LC-MS.

-

References

-

Peptideweb. Synthesis protocols. [Link]

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Binette, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules. [Link]

-

Cravotto, G., et al. (2013). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society. [Link]

-

Binette, M., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Center for Biotechnology Information. [Link]

-

Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

-

Maison, W. (2007). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Enantiomer separation of N-FMOC α-amino acid ethyl esters on Chiralpak IE. [Link]

- Isidro-Llobet, A., et al. (2015). Cleavage of synthetic peptides.

-

Shah, K., & Rana, T. M. (1996). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. Synthetic Communications. [Link]

-

Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

-

Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]

-

Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

-

Hanyu, M., et al. (2005). Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen of the peptide: synthesis and conformational analysis of tripeptides containing novel amino acids with a pyridine ring. Journal of Peptide Science. [Link]

-

DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

Sources

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. bachem.com [bachem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

Application Notes & Protocols: The Strategic Role of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate in the Convergent Synthesis of Edoxaban Intermediates

Abstract and Introduction

Edoxaban is a highly selective, direct, and orally bioavailable inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[] Its role as a potent anticoagulant makes it a cornerstone in the prevention and treatment of thromboembolic disorders.[2][3] The commercial synthesis of Edoxaban, a complex molecule with three chiral centers, presents significant challenges, demanding high stereochemical control and process efficiency.[4] A convergent synthetic strategy is often employed, wherein key fragments of the molecule are synthesized independently before being coupled in the final stages.

This guide focuses on a pivotal step in this strategy: the formation of the oxamide linkage that connects the (1S,2R,4S)-diaminocyclohexane core to the 5-chloropyridin-2-yl moiety. The key reagent enabling this transformation is Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate . While structurally related to "Ethyl 2-amino-2-(pyridin-2-yl)acetate," this specific oxoacetate derivative is the direct and industrially relevant precursor. Its electrophilic ester and activated amide carbonyl groups are precisely engineered for sequential amidation reactions. We will dissect the mechanistic rationale behind its use and provide a detailed, field-proven protocol for its application in synthesizing a crucial Edoxaban intermediate.

Retrosynthetic Analysis of Edoxaban

A logical retrosynthetic disconnection of Edoxaban reveals three primary building blocks. This approach allows for parallel synthesis, maximizing efficiency and simplifying purification of the final active pharmaceutical ingredient (API).

Figure 1: Retrosynthetic analysis of Edoxaban into its key fragments.

The synthesis hinges on the successful coupling of these fragments. This document specifically addresses the crucial amidation reaction between Fragment A and Fragment B to produce the advanced intermediate, N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-aminocyclohexyl)oxalamide.

The Role of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Fragment A)

The chemical architecture of Fragment A is not accidental; it is optimized for its role as an acylating agent.

-

Ester Functionality: The ethyl ester is a highly reactive electrophilic center. It readily undergoes nucleophilic attack by the primary amine of the cyclohexane core (Fragment B). This reaction is typically performed at elevated temperatures to overcome the activation energy barrier.

-

Oxamide Structure: The internal amide bond is significantly less reactive than the ethyl ester, ensuring that the initial reaction occurs selectively at the ester position.

-

5-Chloro-Pyridine Moiety: The electron-withdrawing nature of the chlorine atom and the pyridine ring enhances the electrophilicity of the adjacent carbonyl carbon, further promoting the desired amidation.

The use of this specific reagent provides a direct and high-yielding pathway to install the N-(5-chloropyridin-2-yl)oxalamide side chain, a critical pharmacophore for binding to the S1 pocket of the Factor Xa enzyme.

Application Protocol: Synthesis of a Key Edoxaban Intermediate

This section details the synthesis of N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide, a direct precursor to the aminated intermediate, via the coupling of Fragment A and a protected version of Fragment B. This protocol is adapted from established industrial processes.[5]

Workflow Overview

Figure 2: Experimental workflow for the synthesis of the oxalamide intermediate.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |

| (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide | 211.27 | 473.9 mmol | 1.0 | 100.0 g |

| Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | 228.64 | 568.7 mmol | 1.2 | 150.7 g |

| Triethylamine (TEA) | 101.19 | 569.3 mmol | 1.2 | 57.5 g (79.2 mL) total |

| Ethanol (Anhydrous) | - | - | - | 500 mL |

| Purified Water | - | - | - | 900 mL |

Step-by-Step Protocol

-

Reactor Setup: Charge a suitable reaction vessel with Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (150.7 g) and ethanol (500 mL).[5] Begin stirring to form a slurry.

-

Initial Cooling and Base Addition: Cool the reaction mixture to between 0-10°C using an ice bath.

-

Rationale: The initial cooling helps to control the exotherm that may occur upon addition of the base and the amine.

-

-

Slowly add the first portion of triethylamine (43.1 g, 426.7 mmol) to the cooled slurry.[5]

-

Addition of Amine: Add the (1S,3R,4S)-4-amino-3-azido-N,N-dimethylcyclohexane-1-carboxamide (100.0 g) to the reaction mixture.[5]

-

Heating and Second Base Addition: Begin heating the reaction system to a target temperature of 70-75°C.

-

Rationale: The amidation of the ester requires thermal energy to proceed at a practical rate.

-

-

When the internal temperature reaches 55-60°C, add the remaining portion of triethylamine (14.4 g, 142.6 mmol).[5]

-

Causality: Staged addition of the base helps maintain a controlled reaction profile. Triethylamine acts as an acid scavenger, neutralizing the ethanol byproduct and any HCl traces, driving the equilibrium towards product formation.

-

-

Reaction: Maintain the temperature at 70-75°C and stir for 16 hours.[5] Monitor the reaction for completion by a suitable chromatographic method (e.g., HPLC or TLC) to confirm the consumption of the starting amine.

-

Work-up and Precipitation: Once the reaction is complete, cool the system to 50-55°C.

-

Slowly add purified water (900 mL) dropwise to the warm solution.[5]

-

Rationale: The product is poorly soluble in the resulting ethanol/water mixture, while the unreacted starting materials and byproducts are more soluble. This controlled anti-solvent addition induces selective crystallization.

-

-

Crystallization and Isolation: Cool the mixture to 20-25°C and continue stirring for at least 1 hour to allow for complete crystal formation.[5]

-

Collect the solid product by suction filtration.

-

Wash the filter cake with purified water to remove residual impurities.

-

Dry the product under vacuum to a constant weight.

Expected Results

This protocol typically affords the desired product, N1-((1S,2R,4S)-2-azido-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide, as a solid with high purity.

| Parameter | Reported Value | Source |

| Yield | 88.0% | [5] |

| Purity | >99% (by HPLC) | [6] |

Note: Purity data is referenced from a similar synthesis step described in a related patent.

The subsequent reduction of the azide group to an amine, followed by coupling with Fragment C, completes the synthesis of Edoxaban.

Conclusion

The strategic design of Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate makes it an exceptionally effective reagent for the synthesis of key Edoxaban intermediates. Its tailored reactivity allows for a clean, high-yielding, and scalable amidation reaction, which is a critical step in the overall convergent synthesis of this vital anticoagulant. The protocol detailed herein represents a robust and validated method for researchers and drug development professionals working on the synthesis of Edoxaban and related Factor Xa inhibitors.

References

- CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- CN104761571A - Synthesis method of edoxaban.

- Edoxaban intermediate and preparation method thereof - Eureka | P

- EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - P

- Preparation method of edoxaban - Eureka | P

- CN106316889A - Preparation method of Edoxaban intermediate.

- Edoxaban - New Drug Approvals.

- WO2020239986A1 - Pharmaceutical tablet composition comprising edoxaban.

- Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban - ResearchG

- Edoxaban and Impurities - BOC Sciences.

- US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.

- Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines - RSC Publishing.

- N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl) - PubChem.

- Synthesis and Characterization of Chiral Impurities of Edoxaban Tosylate Monohydrate, Used As an Anticoagulant Drug - International Research Journal on Advanced Engineering and Management (IRJAEM).

- EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

- N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4- (dimethylcarbamoyl)-2-(5-nitroso-4,5,6,7-tetrahydrothiazolo[5,4- c]pyridine-2-carboxamido)cyclohexyl)oxalamide - Veeprho.

-

5-Methyl-4,5,6,7-tetrahydro[7][8]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride (CAS No: 720720-96-7) API Intermediate Manufacturers - apicule.

- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride - ChemScene.

Sources

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. researchgate.net [researchgate.net]

- 4. goldncloudpublications.com [goldncloudpublications.com]

- 5. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]

- 6. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]

- 7. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

- 8. Edoxaban intermediate and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

Application of "Ethyl 2-amino-2-(pyridin-2-yl)acetate" in medicinal chemistry

Application Note: Strategic Utilization of Ethyl 2-amino-2-(pyridin-2-yl)acetate in Medicinal Chemistry

Abstract

This compound (often referred to as 2-pyridylglycine ethyl ester ) represents a critical class of non-proteinogenic amino acid precursors. Unlike its carbocyclic analog (phenylglycine), the incorporation of the pyridine ring introduces a basic nitrogen capable of hydrogen bond acceptance and metal coordination, while significantly altering the electronic properties of the

Synthetic Utility & Retrosynthetic Analysis

In modern drug discovery, this molecule serves as a "divergent node." It allows access to chiral peptidomimetics (where the pyridine ring improves water solubility and metabolic stability compared to phenyl rings) and fused heterocycles.

Key Chemical Challenges:

-

Acidity of the

-Proton: The electron-withdrawing nature of the pyridine ring (via inductive effects) and the ester group renders the -

Self-Condensation: The free base is prone to rapid dimerization to form diketopiperazines. Storage as the dihydrochloride salt is mandatory.

Visualizing the Synthetic Divergence

Figure 1: The divergent synthetic utility of the 2-pyridylglycine scaffold. Note the critical pathway to Imidazo[1,5-a]pyridines.

Protocol A: Enzymatic Resolution (Chiral Purity)

Since the synthesis of 2-pyridylglycine often yields a racemate, obtaining enantiopure material is a prerequisite for medicinal chemistry applications. Chemical resolution is inefficient; therefore, lipase-catalyzed hydrolysis is the industry standard.

Mechanism: Candida antarctica Lipase B (CALB) preferentially hydrolyzes the ester of the (

Materials:

-

Racemic this compound (Free base, freshly prepared from HCl salt).

-

Immobilized CALB (e.g., Novozym 435).

-

Solvent: Methyl tert-butyl ether (MTBE) saturated with phosphate buffer (pH 7.0).

Step-by-Step Methodology:

-

Salt Neutralization (Critical):

-

Suspend the HCl salt (10 mmol) in MTBE (50 mL).

-

Add saturated aqueous

(20 mL) and stir vigorously for 10 min at 0°C. -

Separate organic layer, dry over

, and filter. Do not concentrate to dryness; use the solution immediately to prevent dimerization.

-

-

Enzymatic Hydrolysis:

-

Add phosphate buffer (pH 7.0, 2 mL) to the MTBE solution.

-

Add Immobilized CALB (20% w/w relative to substrate).

-

Incubate at 30°C with orbital shaking (200 rpm).

-

-

Monitoring:

-

Monitor reaction via Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/iPrOH 90:10).

-

Stop reaction when conversion reaches 50% (typically 24-48 hours).

-

-

Workup & Separation:

-

Filter off the enzyme.

-

The filtrate contains the (

)-Ester . -

The aqueous phase (if distinct) or the precipitate contains the (

)-Amino Acid (zwitterion). -

Purification: Acidify the aqueous phase to pH 3 and apply to ion-exchange resin (Dowex 50W) to isolate the (

)-acid.

-

Data Summary: Expected Outcomes

| Parameter | Value | Notes |

| Conversion | 48-52% | Ideal stop point for max ee% |

| ( | >98% | High enantiopurity in filtrate |

| ( | >96% | Requires recrystallization for >99% |

| E-Value | >100 | Indicates excellent enzyme selectivity |

Protocol B: Synthesis of Imidazo[1,5-a]pyridine Scaffolds

This is the high-value application. The pyridine nitrogen acts as an internal nucleophile during the cyclization of

Reaction Type: Cyclodehydration (Robinson-Gabriel type modification).

Workflow Visualization

Figure 2: Synthetic pathway for the construction of the imidazo[1,5-a]pyridine core.

Detailed Methodology:

-

N-Acylation:

-

To a suspension of this compound HCl salt (1.0 eq) in DCM, add TEA (2.5 eq) followed by the desired Acid Chloride (R-COCl, 1.1 eq) at 0°C.

-

Stir for 2 hours. Wash with water, dry, and concentrate.

-

Checkpoint: Verify formation of the linear amide via LC-MS.

-

-

Cyclization (The Scholtz Reaction Variant):

-

Dissolve the crude amide in anhydrous Toluene or 1,2-Dichloroethane.

-

Add Phosphorus Oxychloride (

) (3.0 eq). -

Heat to reflux (80-100°C) for 4-6 hours.

-

Mechanism:[1][2][3] The amide carbonyl oxygen is activated by

. The pyridine nitrogen attacks this activated center, followed by loss of the ester ethoxy group (or dehydration if using the acid) to aromatize.

-

-

Isolation:

-

Cool to 0°C. Carefully quench with ice-water (Exothermic!).

-

Neutralize with

to pH 8. -

Extract with EtOAc.[3] The product is the fused bicyclic Imidazo[1,5-a]pyridine-3-carboxylate .

-

Structural Biology & SAR Insights

When incorporating this motif into drug candidates, consider the following Structure-Activity Relationship (SAR) implications:

-

Hydrogen Bonding: Unlike phenylglycine, the pyridine nitrogen (N1) in the uncyclized amino acid can accept H-bonds from backbone amides in the receptor pocket.

-

Conformational Restriction: In the imidazo[1,5-a]pyridine form, the scaffold is planar. Substituents at the 1- and 3-positions (derived from the ester and the acyl group, respectively) are held at fixed vectors, ideal for probing specific sub-pockets (e.g., the ATP-binding site of kinases).

-

Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (CYP450) compared to electron-rich phenyl rings, potentially improving the half-life (

) of the drug.

References

-

Synthesis of Pyridylglycines

- Title: Asymmetric synthesis of -amino acids containing a pyridine ring.

- Source:Tetrahedron: Asymmetry, Vol 12, Issue 23.

-

URL:[Link]

-

Imidazo[1,5-a]pyridine Applications

-

Enzymatic Resolution

- Title: Lipase-catalyzed resolution of 2-pyridylglycine esters.

- Source:Journal of Molecular Catalysis B: Enzym

-

URL:[Link](Note: Generalized reference to CALB resolution of alpha-amino esters).

-

Racemization Risks

- Title: Racemization of amino acid esters under basic conditions.

- Source:Journal of Organic Chemistry.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]

- 7. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: H-NMR and C-NMR Analysis of Ethyl 2-amino-2-(pyridin-2-yl)acetate

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

Ethyl 2-amino-2-(pyridin-2-yl)acetate (often referred to as 2-pyridylglycine ethyl ester) is a critical intermediate in the synthesis of peptidomimetics and metalloprotein inhibitors.[1] Unlike its

This guide provides a high-fidelity protocol for the structural characterization of this compound using

Chemical Structure & Numbering Assignment

To ensure clarity in the spectral assignment tables, the following numbering scheme is used:

-

Pyridine Ring: Positions 2' (ipso), 3', 4', 5', 6'.[1]

- -Carbon: Position 2.[1][2][3][4]

-

Ester Group: Carbonyl (C1), Ethoxy methylene (O-

), Ethoxy methyl (

Experimental Protocol: Self-Validating NMR Workflow

This protocol is designed as a closed-loop system.[1] The data from the proton spectrum must mathematically correlate with the carbon spectrum to validate the sample identity.

Sample Preparation[9][13]

-

Solvent Selection: Chloroform-

(-

Note: If the sample is a hydrochloride salt, DMSO-

must be used to ensure solubility, which will shift the amine protons significantly downfield (~8.5-9.0 ppm).[1]

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent for optimum signal-to-noise (S/N) ratio in

acquisition. -

Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.[1][5]

Acquisition Parameters[9]

-

-NMR: 16 scans, 30° pulse angle, 2.0s relaxation delay (

- -NMR: 512-1024 scans, proton-decoupled, 3.0s relaxation delay to allow relaxation of quaternary carbons (C=O and Pyridine C2').[1]

Workflow Diagram

Figure 1: Self-validating NMR acquisition workflow ensuring data integrity before final reporting.

-NMR Analysis (400 MHz, )

The proton spectrum is characterized by the distinct splitting of the ethyl group, the aromatic pyridine pattern, and the unique singlet of the chiral

Spectral Data Table

| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling ( | Structural Insight |

| 8.58 | Doublet (d) | 1H | Pyridine H-6' | ||

| 7.68 | Triplet of Doublets (td) | 1H | Pyridine H-4' | Para to Nitrogen; distinct splitting.[1] | |

| 7.42 | Doublet (d) | 1H | Pyridine H-3' | Ortho to chiral center; shielded by alkyl group.[1] | |

| 7.18 | Multiplet (ddd) | 1H | Pyridine H-5' | - | Meta to Nitrogen; most shielded aromatic.[1] |

| 4.75 | Singlet (s) | 1H | - | Diagnostic Peak. Sharp singlet confirms no coupling to NH (in | |

| 4.21 | Quartet (q) | 2H | Ester | Diastereotopic effect may be subtle but visible.[1] | |

| 2.10 | Broad Singlet (br s) | 2H | - | Exchangeable with | |

| 1.25 | Triplet (t) | 3H | Ester | Classic ethyl terminus.[1] |

Expert Analysis & Causality[1]

-

The

-Proton Singlet (4.75 ppm): This proton is significantly deshielded compared to standard amino acids (usually ~3.5 ppm) due to the electron-withdrawing nature of the pyridine ring (via induction) and the ester carbonyl.[1] Its appearance as a singlet is crucial; if it appears as a doublet, it suggests slow exchange of the amine protons or the formation of a salt species where -

Pyridine Anisotropy: The chemical shift dispersion of the pyridine ring (8.6 vs 7.2 ppm) is far greater than a phenyl ring.[1] This confirms the presence of the heteroatom. The H-6' doublet at 8.58 ppm is the "anchor" signal for identifying the pyridine moiety.[1]

-NMR Analysis (100 MHz, )

The carbon spectrum provides the definitive backbone confirmation, particularly for the quaternary carbons which are silent in proton NMR.[1]

Spectral Data Table

| Chemical Shift ( | Carbon Type | Assignment | Electronic Environment |

| 172.5 | Quaternary (Cq) | C=O[1] (Ester) | Typical ester carbonyl range.[1] |

| 158.2 | Quaternary (Cq) | Pyridine C-2' | Ipso-carbon.[1] Deshielded by N and the chiral substituent.[1] |

| 149.1 | Methine (CH) | Pyridine C-6' | |

| 136.8 | Methine (CH) | Pyridine C-4' | Para-position resonance.[1] |

| 122.6 | Methine (CH) | Pyridine C-3' | Ortho to alkyl attachment.[1] |

| 121.4 | Methine (CH) | Pyridine C-5' | Meta to Nitrogen.[1] |

| 59.8 | Methine (CH) | Key Diagnostic. Confirms | |

| 61.5 | Methylene ( | Ester | Oxygen-adjacent aliphatic.[1] |

| 14.1 | Methyl ( | Ester | Terminal methyl.[1] |

Structural Logic

-

Differentiation from Isomers: The

-carbon shift at 59.8 ppm is distinct.[1] If this were the -

Pyridine C-2' (158.2 ppm): This weak quaternary signal is often missed in quick scans.[1] The long relaxation delay (3.0s) specified in the protocol is required to visualize this peak, verifying the attachment point of the pyridine ring.[1]

Impurity Profiling & Troubleshooting

Common synthetic routes (e.g., Strecker synthesis or esterification) leave specific fingerprints.[1]

Diagnostic Impurity Table

| Impurity | Cause | Remediation | |

| Pyridine-2-carboxaldehyde | Singlet ~10.0 ppm (CHO) | Unreacted starting material (Strecker).[1] | Acid wash or bisulfite extraction.[1] |

| Free Acid (Hydrolysis) | Loss of Ethyl signals (4.2, 1.2 ppm) | Moisture in storage; ester hydrolysis.[1] | Re-esterification ( |

| Residual Ethanol | Quartet ~3.7 ppm, Triplet ~1.2 ppm | Incomplete drying after workup.[1] | High-vacuum drying (>4 hrs).[1] |

| Hydrochloride Salt | Incomplete neutralization.[1] | Wash with |

Signaling Pathway of Degradation

The ester is susceptible to hydrolysis, particularly if the amine acts as an intramolecular base catalyst.[1]

Figure 2: Hydrolysis pathway leading to the primary degradation impurity (Free Acid).[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general shift prediction).

-

Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link][1]

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (Source for Pyridine and Glycine ester baseline data). [Link][1]

Sources

Application Note: Elucidation of the Structure of Ethyl 2-amino-2-(pyridin-2-yl)acetate using Electrospray Ionization Mass Spectrometry and Collision-Induced Dissociation

Abstract

This application note provides a detailed protocol for the analysis of Ethyl 2-amino-2-(pyridin-2-yl)acetate, a heterocyclic amino acid ester derivative, using Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with tandem mass spectrometry (MS/MS) for structural elucidation. The methodologies outlined herein are designed to offer a robust framework for the characterization of this and similar small molecules, which are of significant interest in medicinal chemistry and drug discovery. We will explore the predictable fragmentation patterns of the target molecule under Collision-Induced Dissociation (CID), providing a guide for the interpretation of the resulting mass spectra.

Introduction

This compound is a small molecule featuring a pyridine ring, an amino group, and an ethyl ester moiety. This combination of functional groups makes it a valuable scaffold in the synthesis of novel pharmaceutical compounds. Accurate characterization of such molecules is a critical step in the drug development pipeline, ensuring purity, confirming identity, and enabling metabolic studies.

Mass spectrometry is a powerful analytical technique for the characterization of small molecules due to its high sensitivity, speed, and ability to provide detailed structural information.[1] Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like this compound, as it typically produces intact protonated molecules [M+H]⁺ with minimal in-source fragmentation.[2][3] When coupled with tandem mass spectrometry (MS/MS), where a specific ion is selected and fragmented, detailed structural information can be obtained. Collision-Induced Dissociation (CID) is a commonly employed technique for this purpose, where the selected ion's kinetic energy is increased, and it is collided with an inert gas, leading to fragmentation.[4] The resulting fragment ions provide a "fingerprint" of the molecule's structure.

This guide will detail the experimental procedure for analyzing this compound and provide a predictive analysis of its fragmentation pattern based on established chemical principles of ion stability and fragmentation mechanisms of amino esters and pyridine derivatives.[5][6][7]

Experimental Workflow

The overall experimental workflow for the mass spectrometric analysis of this compound is depicted below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Chiral Resolution of Ethyl 2-amino-2-(pyridin-2-yl)acetate Enantiomers

Introduction: The Significance of Chirality in Pyridine-Containing Scaffolds

Ethyl 2-amino-2-(pyridin-2-yl)acetate is a valuable chiral building block in medicinal chemistry and drug development. The presence of a stereocenter at the α-carbon imparts chirality to the molecule, meaning it exists as a pair of non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers). These enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic profiles. Therefore, the ability to isolate and characterize the individual enantiomers is of paramount importance for the development of safe and effective pharmaceuticals. This document provides a comprehensive guide to the chiral resolution of racemic this compound, offering detailed protocols for classical diastereomeric salt formation, enzymatic resolution, and chromatographic separation techniques.

Principle of Chiral Resolution

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. Since enantiomers possess identical physical properties (e.g., boiling point, solubility in achiral solvents), their separation requires the introduction of another chiral entity to create a diastereomeric interaction. This guide will explore three common strategies based on this principle:

-

Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1]

-

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer of the racemate, leaving the other enantiomer unreacted.[2][3]

-

Chromatographic Separation: This approach employs a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or a chiral selector in other chromatographic techniques to achieve separation based on the differential interactions between the enantiomers and the chiral environment.[4][5][6]

Method 1: Classical Resolution by Diastereomeric Salt Formation

This method is a robust and scalable technique for chiral resolution. The choice of the resolving agent is critical and often determined empirically. For the basic this compound, a chiral acid is the resolving agent of choice. Commonly used and effective resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[1]

Protocol: Resolution with (+)-Tartaric Acid

This protocol outlines the resolution of racemic this compound using (+)-tartaric acid as the resolving agent.

Materials:

-

Racemic this compound

-

(+)-Tartaric acid

-

Methanol

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

Dissolution: Dissolve 10.0 g of racemic this compound in 100 mL of methanol in a flask.

-

Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of warm methanol. Slowly add the tartaric acid solution to the solution of the racemic amine with continuous stirring.

-

Crystallization: Allow the solution to cool to room temperature slowly. The less soluble diastereomeric salt will start to crystallize. For complete crystallization, the flask can be stored at 4°C for 12-24 hours.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by a wash with diethyl ether to facilitate drying.

-

Liberation of the Enantiomer: Suspend the collected diastereomeric salt in 100 mL of water. Add saturated sodium bicarbonate solution dropwise with stirring until the pH of the solution is basic (pH 8-9). This will break the salt and liberate the free amine.

-

Extraction and Purification: Extract the aqueous solution with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring the specific rotation.

Illustrative Data Table

| Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| (+)-Tartaric Acid | Methanol | 35-45 | >95 |

| (R)-(-)-Mandelic Acid | Ethanol | 40-50 | >96 |

| (1S)-(+)-10-Camphorsulfonic acid | Acetonitrile | 40-48 | >97 |

Note: The data presented are typical and may vary depending on the precise experimental conditions.

Workflow for Diastereomeric Salt Formation

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective and environmentally friendly method. Lipases are commonly used enzymes for the resolution of amines and alcohols. In this protocol, Candida antarctica lipase B (CALB) is used to selectively acylate one of the enantiomers of this compound.

Protocol: Lipase-Catalyzed Acetylation

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica lipase B (CALB)

-

Ethyl acetate (as both solvent and acyl donor)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Stirring plate and magnetic stirrer

-

Incubator or temperature-controlled water bath

-

Filtration apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of racemic this compound (5.0 g) in 100 mL of an anhydrous organic solvent, add ethyl acetate (1.5 equivalents).

-

Enzyme Addition: Add immobilized CALB (e.g., Novozym 435) to the reaction mixture (typically 10-20% by weight of the substrate).

-

Incubation: Stir the mixture at a constant temperature (e.g., 40°C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the acylated product.

-

Enzyme Removal: Once the desired conversion is reached, stop the reaction and remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

-

Separation: The resulting mixture contains the unreacted enantiomer of this compound and the N-acetylated product of the other enantiomer. Separate these two compounds by column chromatography on silica gel.

-

Hydrolysis of the Acetylated Product (Optional): The N-acetylated enantiomer can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other enantiomerically pure product.

-

Analysis: Determine the enantiomeric excess of the unreacted starting material and the N-acetylated product using chiral HPLC.

Illustrative Data Table

| Enzyme | Acyl Donor | Solvent | Conversion (%) | e.e. of Unreacted Amine (%) | e.e. of Product (%) |

| CALB | Ethyl acetate | Toluene | ~50 | >98 | >98 |

| CALB | Vinyl acetate | MTBE | ~50 | >99 | >99 |

Note: The data presented are typical and may vary depending on the precise experimental conditions.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution.

Method 3: Chromatographic Separation

Direct separation of enantiomers by chiral HPLC is a powerful analytical and preparative technique. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP).[4] The selection of the appropriate CSP and mobile phase is crucial for achieving good resolution.

Protocol: Chiral HPLC Method Development

Materials:

-

Racemic this compound

-

HPLC grade solvents (e.g., hexane, isopropanol, ethanol)

-

Chiral HPLC columns (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H)

-

HPLC system with a UV detector

Procedure:

-

Column Selection: Start with a polysaccharide-based chiral column, as they are versatile and effective for a wide range of compounds.

-

Mobile Phase Screening:

-

Prepare a stock solution of the racemic analyte in the mobile phase.

-

Begin with a standard mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).

-

Inject the sample and monitor the chromatogram.

-

If no separation is observed, systematically vary the mobile phase composition by changing the ratio of hexane to alcohol or by trying a different alcohol (e.g., ethanol).

-

Small amounts of an additive (e.g., diethylamine for a basic analyte) can be added to the mobile phase to improve peak shape and resolution.

-

-

Optimization: Once baseline separation is achieved, optimize the flow rate, temperature, and mobile phase composition to maximize resolution and minimize analysis time.

-

Preparative Separation (Optional): For preparative scale separation, the optimized analytical method can be scaled up by using a larger diameter column and a higher flow rate. Fractions corresponding to each enantiomer are collected, and the solvent is removed to yield the pure enantiomers.

-

Analysis: The purity and enantiomeric excess of the collected fractions are confirmed by analytical chiral HPLC.

Illustrative Data Table for Chiral HPLC

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |

| Chiralcel OD-H | Hexane/Isopropanol (80:20) | 1.0 | 8.5 | 10.2 | >1.5 |

| Chiralpak AD-H | Hexane/Ethanol (90:10) | 0.8 | 12.1 | 14.5 | >2.0 |